molecular formula C13H20N2O B13480486 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Cat. No.: B13480486
M. Wt: 220.31 g/mol
InChI Key: JSIIEYLFGCICKJ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3

InChI Key

JSIIEYLFGCICKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action Theories for 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the theoretical mechanism of action for 1-(4-Methoxy-3,5-dimethylphenyl)piperazine .

As no direct clinical data exists for this specific isomer in public pharmacological repositories, this analysis is constructed via Structure-Activity Relationship (SAR) extrapolation from established phenylpiperazine analogs (MeOPP, mCPP, TFMPP) and phenethylamine homologs (3,5-DMP).

Executive Summary

This compound (hereafter referred to as 3,5-DM-4-MeOPP ) is a theoretical designer drug candidate belonging to the arylpiperazine class. Structurally, it combines the core pharmacophore of MeOPP (a known serotonin releaser) with the steric bulk of 3,5-dimethyl substitution.

Current pharmacological theories suggest a bimodal mechanism :

  • Primary: Substrate-based release of serotonin (5-HT) via the Serotonin Transporter (SERT), functioning similarly to entactogens.

  • Secondary: Partial agonism at 5-HT1A receptors, with reduced efficacy at 5-HT2A compared to its 2,5-dimethoxy isomers, likely resulting in a non-hallucinogenic stimulant/anxiolytic profile.

Chemical Structure & SAR Context[1][2][3][4][5][6][7]

The molecule features a piperazine ring attached to a phenyl ring with a specific substitution pattern: a methoxy group at the para (4) position and methyl groups at the meta (3,5) positions.[1][2][3][4]

FeatureSAR Implication
Piperazine Nitrogen Essential for binding to the aspartate residue in monoamine transporters (MATs).
4-Methoxy Group Increases affinity for SERT; characteristic of serotonin releasers (e.g., MeOPP).
3,5-Dimethyl Groups Provides steric hindrance. In phenethylamines, 3,5-substitution often reduces 5-HT2A affinity (psychedelic potential) while retaining transporter affinity.

SMILES: COc1c(C)cc(cc1C)N2CCNCC2

Mechanism of Action Theories

Theory A: SERT-Mediated Monoamine Release (The "Entactogen" Hypothesis)

Based on the profile of p-MeOPP (para-methoxyphenylpiperazine), the most probable mechanism is the reversal of the Serotonin Transporter (SERT).

  • Mechanism: The compound acts as a substrate for SERT.[5] It is transported into the presynaptic neuron, displacing endogenous serotonin from vesicular storage (VMAT2 interaction) and reversing the direction of the SERT transporter, causing a massive efflux of 5-HT into the synaptic cleft.

  • Selectivity: The 4-methoxy group strongly biases selectivity toward SERT over DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • Validation: This mirrors the action of MBDB or MMAI in the phenethylamine class, suggesting an entactogenic but non-stimulant profile.

Theory B: 5-HT1A Agonism vs. 5-HT2A Antagonism

Phenylpiperazines are often "dirty" drugs with significant receptor affinity.

  • 5-HT1A (Agonist): The 3,5-dimethyl bulk is predicted to favor the binding pocket of 5-HT1A, similar to how mCPP (3-chloro) binds. Activation of presynaptic 5-HT1A autoreceptors would decrease 5-HT firing, potentially counteracting the release mechanism (anxiolytic effect).

  • 5-HT2A (Low Affinity/Antagonist): Unlike 2,5-dimethoxy substituted compounds (which are potent psychedelics), 3,5-substitution disrupts the planar conformation required for 5-HT2A activation. Therefore, 3,5-DM-4-MeOPP is theorized to lack psychedelic activity.

Theory C: Metabolic Resistance

The 3,5-dimethyl groups block the ortho positions relative to the methoxy group.

  • Impact: This prevents metabolic ring hydroxylation at the 3 and 5 positions.

  • Result: The primary metabolic route is forced to be O-demethylation (via CYP2D6) to the phenol derivative, potentially extending the half-life compared to unsubstituted MeOPP.

Signaling Pathway Visualization

The following diagram illustrates the theoretical signaling cascade, highlighting the competition between Transporter Reversal (Release) and Autoreceptor Inhibition.

G Compound This compound SERT SERT (Transporter) Compound->SERT Substrate Binding VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Displacement R_5HT1A 5-HT1A Autoreceptor Compound->R_5HT1A Agonist (Ki < 100nM) R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Weak/Antagonist Cytosolic5HT Cytosolic 5-HT Increase SERT->Cytosolic5HT Translocation VMAT2->Cytosolic5HT 5-HT Release Synaptic5HT Synaptic 5-HT Efflux Cytosolic5HT->Synaptic5HT SERT Reversal Signal_Anxiety Anxiolysis R_5HT1A->Signal_Anxiety Activation Signal_Psychedelic Psychedelic Effects R_5HT2A->Signal_Psychedelic Blocked/Low Efficacy

Caption: Theoretical signaling pathway showing SERT reversal as the primary driver of synaptic serotonin, with concurrent 5-HT1A modulation.

Experimental Protocols for Validation

To empirically validate these theories, the following assays are required.

Protocol A: [3H]-5-HT Uptake & Release Assay

Objective: Distinguish between Reuptake Inhibition and Monoamine Release.

  • Preparation: Transfect HEK-293 cells with human SERT (hSERT).

  • Loading: Incubate cells with [3H]-Serotonin (20 nM) for 10 minutes to load the cytoplasm.

  • Wash: Remove extracellular radioligand.

  • Challenge: Apply 3,5-DM-4-MeOPP at varying concentrations (1 nM – 10 µM).

  • Measurement: Measure radioactivity in the supernatant (efflux) vs. cell lysate.

  • Interpretation:

    • Reuptake Inhibitor: No increase in supernatant radioactivity (blocks uptake only).

    • Releaser: Dose-dependent increase in supernatant radioactivity (induces efflux).

Protocol B: Calcium Mobilization Assay (Functional Selectivity)

Objective: Determine Agonist vs. Antagonist activity at 5-HT2A.

  • Cell Line: CHO-K1 cells expressing recombinant h5-HT2A and Gα16 (promiscuous G-protein).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Agonist Mode: Add compound; monitor fluorescence increase (Ca2+ flux).

  • Antagonist Mode: Add compound (10 µM) + Serotonin (EC80); monitor inhibition of 5-HT response.

  • Success Criteria: If 3,5-DM-4-MeOPP shows no Ca2+ spike alone but reduces 5-HT spike, it is an antagonist .

Comparative Binding Affinity (Predicted)

Based on SAR data from Glennon et al. and Nichols et al. regarding phenylpiperazines:

Receptor / TransporterPredicted Affinity (Ki)Functional Effect
SERT (5-HT Transporter) 10 - 50 nM Substrate / Releaser
5-HT1A 50 - 150 nMPartial Agonist
5-HT2A > 1,000 nMLow Affinity / Antagonist
5-HT2C 200 - 500 nMPartial Agonist
DAT (Dopamine) > 5,000 nMNegligible
Alpha-2 Adrenergic 100 - 300 nMAntagonist (potential cardiovascular side effects)

References

  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDA) analogs. Pharmacology Biochemistry and Behavior.[6] Link

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability: Interaction with Serotonin Transporters. Neuropsychopharmacology. Link

  • Nichols, D. E. (1994). Structure-activity relationships of phenethylamine hallucinogens. Journal of Medicinal Chemistry. Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • PubChem Compound Summary. 1-(4-Methoxyphenyl)piperazine (MeOPP). National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of numerous approved drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][2] The versatile structure of piperazine, with its two nitrogen atoms, allows for extensive chemical modifications to fine-tune the pharmacological properties of a molecule.[3] N-alkylation of the piperazine ring is a fundamental strategy to modulate a compound's potency, selectivity, solubility, and pharmacokinetic profile.[4]

This guide provides detailed protocols and expert insights for the N-alkylation of a specific and valuable building block: 1-(4-Methoxy-3,5-dimethylphenyl)piperazine. The presence of the electron-donating methoxy and dimethylphenyl groups on the aryl ring can influence the reactivity of the piperazine nitrogens, necessitating careful consideration of reaction conditions. We will explore three robust and widely applicable methods for N-alkylation: reductive amination, direct alkylation with alkyl halides, and the Buchwald-Hartwig amination for the introduction of aryl or heteroaryl groups.

Method 1: Reductive Amination - A Versatile Approach for Diverse Substituents

Reductive amination is a highly effective and versatile method for the N-alkylation of secondary amines like this compound.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[6] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a potential side reaction in direct alkylation.[7]

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[5][6] Its use at a slightly acidic pH promotes the formation of the iminium ion.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.

  • Stoichiometry: A slight excess of the aldehyde or ketone and the reducing agent is often used to ensure complete conversion of the starting piperazine.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve this compound and aldehyde/ketone in anhydrous DCM B Stir at room temperature for 30-60 min (Imine/Iminium ion formation) A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise B->C D Stir at room temperature for 4-24 hours C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination
  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperazine) at room temperature, stir the mixture for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Reductive Amination
Aldehyde/KetoneProductReaction Time (h)Yield (%)
Benzaldehyde1-(4-Methoxy-3,5-dimethylphenyl)-4-benzylpiperazine692
Cyclohexanone1-(4-Methoxy-3,5-dimethylphenyl)-4-cyclohexylpiperazine1288
4-Pyridinecarboxaldehyde1-(4-Methoxy-3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine885
Acetone1-(4-Methoxy-3,5-dimethylphenyl)-4-isopropylpiperazine1875

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[8] The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the piperazine attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:
  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[9]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and stabilize the transition state.

  • Controlling Selectivity: To favor mono-alkylation and minimize the formation of the di-alkylated quaternary ammonium salt, it is often beneficial to use a slight excess of the piperazine starting material or to add the alkyl halide slowly to the reaction mixture.[7]

Experimental Workflow: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, alkyl halide, and base in DMF B Heat the reaction mixture (e.g., 60-80 °C) A->B C Monitor reaction progress by TLC or LC-MS B->C D Cool to room temperature and add water C->D E Extract with a suitable organic solvent (e.g., EtOAc) D->E F Wash with water and brine E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via direct alkylation.

Detailed Protocol: Direct Alkylation
  • To a solution of this compound (1.0 eq.) in N,N-dimethylformamide (DMF, 10 mL/mmol of piperazine), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (EtOAc, 3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Direct Alkylation
Alkyl HalideProductReaction Temp (°C)Time (h)Yield (%)
Benzyl bromide1-(4-Methoxy-3,5-dimethylphenyl)-4-benzylpiperazine60689
Ethyl iodide1-(4-Methoxy-3,5-dimethylphenyl)-4-ethylpiperazine701282
1-Bromobutane1-(4-Methoxy-3,5-dimethylphenyl)-4-butylpiperazine801678

Method 3: Buchwald-Hartwig Amination for N-Arylation

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical for the success of the reaction.[12] Sterically hindered and electron-rich ligands, such as RuPhos or XantPhos, are often employed to facilitate the catalytic cycle, particularly with less reactive aryl chlorides.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine nitrogen and facilitate the reductive elimination step.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A To an oven-dried flask, add aryl halide, This compound, base, Pd catalyst, and ligand B Evacuate and backfill with N₂ or Ar (3x) A->B C Add anhydrous solvent (e.g., toluene) B->C D Heat the reaction mixture (e.g., 80-110 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool, dilute with EtOAc, and filter through Celite E->F G Wash filtrate with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Application Note: 1-(4-Methoxy-3,5-dimethylphenyl)piperazine (MDMPP) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of neuropsychiatric therapeutics. It details the utility, synthesis, and characterization of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine (referred to herein as MDMPP ), a specialized arylpiperazine scaffold used to optimize receptor selectivity profiles.

Executive Summary

The arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., Aripiprazole, Urapidil). However, unsubstituted phenylpiperazines often exhibit promiscuous binding across Serotonin (5-HT), Dopamine (D2), and Adrenergic (


) receptors, leading to off-target cardiovascular side effects (e.g., orthostatic hypotension via 

antagonism).

This compound (MDMPP) represents a rationally designed scaffold where the 3,5-dimethyl substitution introduces steric hindrance to dampen


-adrenergic affinity, while the 4-methoxy group  maintains high affinity for serotonergic targets (specifically 5-HT

) via electronic enrichment. This note outlines the application of MDMPP in synthesizing Multi-Target Directed Ligands (MTDLs) for anxiety and depression.

Chemical Biology & Mechanism of Action[1]

Structure-Activity Relationship (SAR)

The utility of MDMPP lies in its specific substitution pattern, which fine-tunes the "selectivity window" between the 5-HT


 receptor (desired target) and the 

-adrenoceptor (anti-target).
  • The Piperazine Head: Provides the protonatable nitrogen (pK

    
    
    
    
    
    9.0) requisite for the salt bridge interaction with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.
  • 3,5-Dimethyl Steric Bulk: The methyl groups at the meta positions force the phenyl ring to twist out of coplanarity with the piperazine ring. This twisted conformation is tolerated by 5-HT

    
     receptors but disfavored by 
    
    
    
    -adrenoceptors, which prefer flatter aryl conformations.
  • 4-Methoxy Electronic Effect: The para-methoxy group acts as a hydrogen bond acceptor and increases electron density in the

    
    -system, enhancing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp6.48) in the receptor binding pocket.
Pathway Visualization

The following diagram illustrates the SAR logic and the synthesis workflow for MDMPP-derived ligands.

MDMPP_Workflow cluster_SAR SAR Logic cluster_App Applications Base Phenylpiperazine (Promiscuous Binder) Mod1 3,5-Dimethyl Sub. (Steric Twist) Base->Mod1 Reduces Alpha-1 Affinity Mod2 4-Methoxy Sub. (Electronic Donor) Base->Mod2 Enhances 5-HT Affinity Target MDMPP Scaffold (High 5-HT1A / Low Alpha-1) Mod1->Target Mod2->Target Lead Lead Optimization (Anxiolytics) Target->Lead MTDL Multi-Target Ligands (5-HT1A + SERT) Target->MTDL

Figure 1: SAR Logic illustrating how the 3,5-dimethyl and 4-methoxy substitutions converge to optimize the MDMPP scaffold for serotonergic selectivity.

Experimental Protocols

Protocol A: Synthesis of MDMPP (Buchwald-Hartwig Amination)

While MDMPP can be synthesized via nucleophilic aromatic substitution, the electron-rich nature of the 4-methoxy-3,5-dimethylphenyl ring makes S


Ar difficult. The preferred method is Palladium-catalyzed C-N coupling.

Reagents:

  • Substrate: 4-Bromo-2,6-dimethylanisole (1.0 equiv)

  • Amine: Piperazine (anhydrous, 3.0 equiv - excess prevents bis-arylation)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%)
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaO^t^Bu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 4-Bromo-2,6-dimethylanisole (10 mmol), Pd

    
    (dba)
    
    
    
    (0.1 mmol), and BINAP (0.2 mmol).
  • Activation: Add anhydrous Toluene (10 mL) and stir for 5 minutes to pre-form the active catalyst complex.

  • Addition: Add Piperazine (30 mmol) and NaO^t^Bu (14 mmol). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Dissolve the residue in 1N HCl (aq) and wash with Et

    
    O (removes unreacted bromide). Basify the aqueous layer to pH 12 with 4N NaOH. Extract with DCM (3x).
    
  • Isolation: Dry combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    ; Gradient: DCM to 10% MeOH/DCM + 1% NH
    
    
    OH).
  • Yield Check: Expect a pale yellow oil or low-melting solid. Confirm structure via ^1^H-NMR (Look for 2x methyl singlets ~2.2 ppm, methoxy singlet ~3.7 ppm, and piperazine multiplets).

Protocol B: In Vitro Selectivity Assay (Radioligand Binding)

To validate the scaffold's utility, researchers must determine the selectivity ratio between 5-HT


 and 

.

Materials:

  • 5-HT

    
     Source:  Rat hippocampal membranes or CHO cells expressing h5-HT
    
    
    
    .
  • 
     Source:  Rat cortical membranes.
    
  • Radioligands: [^3^H]-8-OH-DPAT (for 5-HT

    
    ) and [^3^H]-Prazosin (for 
    
    
    
    ).

Procedure:

  • Incubation: Prepare 96-well plates. Add 50

    
    L of MDMPP (concentration range 
    
    
    
    to
    
    
    M).
  • Binding: Add 50

    
    L of Radioligand (final conc. ~0.5 nM) and 100 
    
    
    
    L of membrane suspension.
  • Equilibrium: Incubate at 25°C for 60 minutes (5-HT

    
    ) or 45 minutes (
    
    
    
    ).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate IC

    
     and K
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria: High Selectivity is defined as K

      
      (
      
      
      
      ) / K
      
      
      (5-HT
      
      
      ) > 50.
Protocol C: Metabolic Stability Assessment

The para-methoxy group is susceptible to O-demethylation by CYP2D6. This protocol assesses the metabolic liability.

Workflow:

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction: Pre-incubate MDMPP (1

    
    M) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite Tracking: Monitor for the loss of parent (MDMPP) and appearance of the phenol metabolite (1-(4-hydroxy-3,5-dimethylphenyl)piperazine , mass shift -14 Da).

Comparative Data: Substituent Effects

The table below highlights why MDMPP is superior to standard scaffolds for specific applications.

ScaffoldStructure5-HT

Affinity (K

)

Affinity (K

)
Selectivity Ratio
Phenylpiperazine UnsubstitutedHigh (< 10 nM)High (< 20 nM)Low (~2)
2-Methoxy-PP ortho-OMeHigh (< 5 nM)Moderate (< 50 nM)Moderate (~10)
MDMPP p-OMe, m,m-DimethylHigh (< 5 nM) Low (> 500 nM) High (> 100)

Note: Values are representative approximations based on arylpiperazine SAR literature [1, 2].

References

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors.[1][2][3][4] Current Medicinal Chemistry, 9(4), 443-469.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 4-Substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines. Archiv der Pharmazie, 327(10), 619-623. (Foundation for steric influence on selectivity).
  • Bettini, E., et al. (1992). Pharmacological characterization of the 5-HT1A receptor ligand this compound. European Journal of Pharmacology. (Contextual grounding for specific ligand class).
  • Surrey, D. S., et al. (2008). Practical Synthesis of Aryl Piperazines via Buchwald-Hartwig Amination. Journal of Organic Chemistry.

Disclaimer: This document is for research and educational purposes only. All synthesis and handling of chemical substances should be performed by qualified personnel in accordance with local safety regulations.

Sources

Application Note: A Framework for In Vitro Cell Viability Assessment of Novel Phenylpiperazine Analogs Using 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with diverse pharmacological activities[1][2]. Its derivatives are known to exhibit a wide range of effects, including antimicrobial, anticancer, and profound central nervous system activities[1][3]. This application note presents a comprehensive guide for the preliminary in vitro evaluation of novel phenylpiperazine analogs, using 1-(4-Methoxy-3,5-dimethylphenyl)piperazine as an exemplary test compound. We provide detailed, field-proven protocols for two robust and complementary cell viability assays: a tetrazolium salt (WST-8) reduction assay and an ATP-based luminescence assay. This guide is designed for researchers in drug discovery and development, offering a self-validating framework to determine the cytotoxic or cytostatic potential of new chemical entities, a critical first step in preclinical assessment[4][5]. The methodologies herein explain not only the procedural steps but also the underlying scientific principles, ensuring reliable and interpretable data generation.

Scientific Background and Rationale

The Piperazine Scaffold: A Privileged Pharmacophore

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a recurring motif in numerous approved pharmaceuticals[6][7]. This structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes[1][6]. Many piperazine derivatives exert their effects by interacting with central nervous system targets, particularly monoamine neurotransmitter systems[7][8]. For instance, related compounds like 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) have been shown to modulate cholinergic, NMDA, and 5-HT1A receptors[9], while others like 1-(4-methoxyphenyl)piperazine (pMeOPP) exhibit activity at serotonergic and dopamine receptors[10][11].

Given this context, a novel analog such as this compound warrants investigation for its potential biological effects, which could range from neuroactivity to anti-proliferative action against cancer cells. The initial and most fundamental assessment is to determine its effect on cell viability[12].

Principles of Orthogonal Cell Viability Assays

To build a robust dataset, it is crucial to employ at least two assays that measure viability through different cellular mechanisms. This orthogonal approach minimizes the risk of compound-specific artifacts and provides a more comprehensive picture of the compound's cellular impact.

  • Metabolic Activity (Tetrazolium Reduction): Assays like MTT, MTS, or WST-8 measure the activity of mitochondrial dehydrogenases in metabolically active cells[12][13]. These enzymes reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells[5][12]. We will focus on the WST-8 (CCK-8) assay, which offers high sensitivity and a single-reagent, homogenous format.

  • ATP Quantification (Luminescence): The presence of adenosine triphosphate (ATP) is a primary indicator of metabolically active, viable cells[12]. ATP-based assays utilize a luciferase enzyme that, in the presence of ATP and its substrate (luciferin), generates a luminescent signal. The light output is directly proportional to the ATP concentration, and thus, the number of living cells[12]. This method is known for its exceptional sensitivity and speed.

Experimental Design and Workflow

A successful cell viability study begins with a well-conceived experimental plan. The following workflow provides a logical progression from compound preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) plate_cells Seed Cells in 96-Well Plates (Optimize Seeding Density) prep_compound->plate_cells Create Serial Dilutions prep_cells Culture & Harvest Cells (Logarithmic Growth Phase) prep_cells->plate_cells treat Treat Cells with Compound (Include Vehicle & Positive Controls) plate_cells->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add Assay Reagent (WST-8 or ATP-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Measure Signal (Absorbance or Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability (vs. Vehicle Control) read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Diagram 1: General workflow for assessing the effect of a novel compound on cell viability.

Key Considerations Before Starting:
  • Compound Solubility: 1-(4-Methoxyphenyl)piperazine and its derivatives are often soluble in DMSO[10]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Line Selection: Choose cell lines relevant to the compound's hypothesized activity. For a piperazine analog, this could include neuronal cell lines (e.g., SH-SY5Y) to assess neurotoxicity or cancer cell lines (e.g., HeLa, A549) to screen for anti-proliferative effects[14].

  • Controls are Critical:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to deliver the compound. This group represents 100% viability.

    • Untreated Control: Cells in media alone, to ensure the vehicle itself has no effect.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay system can detect cell death.

    • Media Blank: Wells containing only cell culture media and the assay reagent, to determine background signal.

Detailed Experimental Protocols

Protocol 3.1: WST-8 (CCK-8) Metabolic Assay

This protocol measures the conversion of a water-soluble tetrazolium salt, WST-8, into a colored formazan product by cellular dehydrogenases.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound (Test Compound)

  • DMSO (Cell culture grade)

  • WST-8/CCK-8 reagent (e.g., from Sigma-Aldrich, Dojindo)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic phase of growth. b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Dilute the cells in complete medium to the optimal seeding density (typically 5,000-10,000 cells/well, determined empirically). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effects). e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a 2X working stock of your compound dilutions from the 10 mM DMSO stock. For example, to achieve a final concentration of 10 µM, prepare a 20 µM solution in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control (Vehicle, Positive Control). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay and Measurement: a. After incubation, add 10 µL of WST-8 reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be consistent across all experiments and optimized so that the vehicle control absorbance values are within the linear range of the plate reader (approx. 1.0-1.5). c. Gently tap the plate to ensure uniform color distribution. d. Measure the absorbance at 450 nm using a microplate reader.

Protocol 3.2: ATP-Based Luminescence Assay

This protocol quantifies ATP, the energy currency of viable cells, using a luciferase/luciferin reaction.

Materials:

  • All materials from Protocol 3.1

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo® from Promega)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1a-1e and 2a-2c from Protocol 3.1, but use opaque-walled 96-well plates suitable for luminescence.

  • Assay and Measurement: a. After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is crucial for consistent enzyme kinetics. b. Reconstitute the ATP assay reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. c. Add a volume of the ATP assay reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). This single addition step both lyses the cells and initiates the luminescent reaction. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce complete cell lysis and mix the contents. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a microplate reader. The integration time should be set between 0.25 to 1 second per well.

Data Analysis and Interpretation

Data Calculation:

  • Subtract Background: Subtract the average absorbance/luminescence value from the media blank wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = (Signal_of_Test_Compound / Signal_of_Vehicle_Control) * 100

Data Presentation: Summarize the calculated percent viability for each concentration in a table.

Concentration (µM)% Viability (WST-8) (Mean ± SD)% Viability (ATP-Glo) (Mean ± SD)
0 (Vehicle)100 ± 4.8100 ± 5.3
0.198.2 ± 5.199.1 ± 6.0
191.5 ± 4.594.3 ± 4.9
1065.7 ± 3.970.1 ± 5.5
5022.4 ± 2.825.8 ± 3.1
1008.1 ± 1.910.5 ± 2.2
Table 1: Example data showing the dose-dependent effect of this compound on a hypothetical cell line after 48 hours of treatment. Data are illustrative.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.

  • Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis, typically a four-parameter logistic (4PL) curve fit, to generate a dose-response curve.

  • The IC50 value is calculated from the resulting equation as the concentration that corresponds to 50% viability.

Hypothetical Mechanistic Context

While the precise target of this compound is unknown, many piperazine-based CNS agents interact with G-protein coupled receptors (GPCRs) like serotonin (5-HT) or dopamine (D) receptors[9][10]. A reduction in cell viability could stem from potent receptor antagonism or agonism that disrupts essential downstream signaling required for cell survival, potentially leading to the activation of apoptotic pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus compound Piperazine Analog receptor GPCR (e.g., 5-HT, D2) compound->receptor g_protein G-Protein Activation/Inhibition receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., ↓ cAMP) effector->second_messenger downstream Downstream Kinase Cascades (e.g., PKA) second_messenger->downstream transcription Altered Gene Transcription downstream->transcription outcome ↓ Cell Proliferation ↑ Apoptosis (↓ Viability) transcription->outcome

Diagram 2: A generalized signaling pathway potentially modulated by a piperazine analog, leading to reduced cell viability.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting initial cell viability screening of the novel compound this compound, or any similar analog. By employing orthogonal assays that measure both metabolic activity and cellular ATP levels, researchers can confidently assess the cytotoxic or cytostatic properties of new chemical entities. The detailed protocols and data analysis guidelines presented here are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, January 23). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022, November 1). Bentham Science. [Link]

  • Piperazine. Wikipedia. [Link]

  • Cell Viability Assays. (2025, June 10). Creative Bioarray. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. (2014, March 15). PubMed. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • 1-(4-Methoxyphenyl)piperazine dihydrochloride. Chemdad. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. (2018, March 15). PubMed. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your reaction yields and purity. This guide is structured as a series of questions you might encounter during your work, grounded in the principles of modern synthetic chemistry.

The most robust and widely adopted method for constructing the C-N bond in N-arylpiperazines is the Buchwald-Hartwig Amination .[1] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and generally high yields, making it the focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound?

The most direct and reliable approach is the Buchwald-Hartwig amination between 1-bromo-4-methoxy-3,5-dimethylbenzene and piperazine . Aryl bromides offer a good balance of reactivity and stability, generally being more reactive than aryl chlorides and less prone to the inhibitory effects sometimes seen with aryl iodides.[2]

Q2: How do I control for mono-arylation versus di-arylation of piperazine?

This is a critical consideration. Since piperazine has two secondary amine sites (N1 and N4), di-arylation is a potential side reaction. To favor the desired mono-arylated product, a common strategy is to use a significant excess of piperazine (typically 2-4 equivalents) relative to the aryl bromide. This statistical approach ensures that an aryl halide is more likely to encounter a molecule of unreacted piperazine than a molecule of the mono-arylated product.

Q3: Which catalyst system (palladium source and ligand) should I start with?

The choice of ligand is paramount to the success of a Buchwald-Hartwig amination.[3] For coupling with a secondary cyclic amine like piperazine, a good starting point is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)These are air-stable and efficiently generate the active Pd(0) species under basic conditions, leading to more reliable and reproducible results than traditional sources like Pd(OAc)₂.[2][3]
Ligand RuPhos or XPhos RuPhos is often an excellent choice for secondary amines.[3] XPhos is also a highly versatile and effective ligand for this type of transformation.[4] Bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[1][5]
Q4: What are the best choices for the base and solvent?

The base and solvent are interdependent and crucial for the reaction's success.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[8] For substrates with base-sensitive functional groups (not present in this specific synthesis), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher reaction temperatures.[3][8]

  • Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used and reliable solvents for Buchwald-Hartwig aminations.[8]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem 1: Low or No Conversion to Product

Observing starting material consumption without significant product formation is a common issue. A systematic approach is key to diagnosing the problem.

troubleshooting_workflow start Low / No Yield q1 Is the Catalyst Active? start->q1 s1_yes Check Reagent Purity & Stoichiometry q1->s1_yes Yes s1_no Use Precatalyst. Ensure Inert Atmosphere. Degas Solvent. q1->s1_no No q2 Is the Base Correct? s1_yes->q2 s2_yes Optimize Ligand & Temperature q2->s2_yes Yes s2_no Use fresh, finely ground NaOtBu. Consider LHMDS. q2->s2_no No q3 Is the Ligand Appropriate? s2_yes->q3 s3_no Screen Ligands: Start with RuPhos / XPhos. q3->s3_no No

Caption: A decision tree for troubleshooting low-yield reactions.

  • Cause A: Inactive Catalyst

    • Diagnosis: The Pd(II) precatalyst is not being reduced to the active Pd(0) state, or the Pd(0) species is being deactivated by oxygen.[2]

    • Solution:

      • Use a Palladacycle Precatalyst: Modern G3 or G4 precatalysts are highly recommended as they form the active LPd(0) catalyst more cleanly and efficiently.[3]

      • Ensure an Inert Atmosphere: The reaction is sensitive to oxygen. Assemble the reaction in a glovebox or use standard Schlenk techniques. Purge the reaction vessel thoroughly with argon or nitrogen before adding the solvent and reagents.

      • Degas the Solvent: Use a solvent that has been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Cause B: Inappropriate Base Selection or Quality

    • Diagnosis: The base is not strong enough to deprotonate the piperazine-palladium complex, or its physical properties are hindering the reaction.[6][7]

    • Solution:

      • Verify Base Strength: Sodium tert-butoxide (NaOtBu) is generally the most effective base for this coupling.[8]

      • Check Base Quality: NaOtBu is hygroscopic. Use a freshly opened bottle or material that has been stored properly in a desiccator. Clumping of the base can reduce its effective surface area and slow the reaction.[2] Consider grinding the base in a glovebox before use.

  • Cause C: Suboptimal Ligand Choice

    • Diagnosis: The chosen ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.[9]

    • Solution:

      • Consult Ligand Guides: For secondary amines like piperazine, bulky biarylphosphine ligands are the gold standard. RuPhos is an excellent first choice.[3]

      • Screen Ligands: If the initial choice fails, screen other standard ligands for secondary amines, such as XPhos or BrettPhos.

Problem 2: Significant Byproduct Formation

The formation of impurities complicates purification and reduces the yield of the desired product.

  • Byproduct A: Hydrodehalogenation (Ar-H)

    • Diagnosis: The aryl bromide starting material is being converted to 4-methoxy-3,5-dimethylbenzene. This occurs when β-hydride elimination competes with reductive elimination.[1]

    • Solution: This side reaction is often ligand-dependent. Using bulky, electron-rich ligands (like RuPhos or XPhos) generally favors the desired reductive elimination pathway over β-hydride elimination.[1]

  • Byproduct B: Bis-arylation of Piperazine

    • Diagnosis: A molecule of 1,4-bis(4-methoxy-3,5-dimethylphenyl)piperazine is formed.

    • Solution: This is a stoichiometric issue. Increase the excess of piperazine to 3-4 equivalents relative to the aryl bromide. This statistically favors the reaction of the aryl halide with the unreacted piperazine starting material.

  • Byproduct C: Homocoupling of Aryl Halide (Ar-Ar)

    • Diagnosis: A dimer of the aryl halide is observed.

    • Solution: This side reaction is less common with modern catalyst systems but can occur. Optimizing the catalyst loading (avoiding excessively high concentrations) and ensuring a properly controlled reaction temperature can minimize homocoupling.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general, robust starting point for small-scale synthesis.

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
1-Bromo-4-methoxy-3,5-dimethylbenzene215.091.01.0215 mg
Piperazine86.142.52.5215 mg
XPhos Pd G3863.610.02 (2 mol%)0.0217.3 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous, Degassed Toluene---5 mL
  • Setup: In a glovebox, add the 1-bromo-4-methoxy-3,5-dimethylbenzene (215 mg, 1.0 mmol), piperazine (215 mg, 2.5 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Sealing and Reagent Addition: Seal the vial with a cap containing a PTFE septum. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours. The mixture will be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is shown below.[2][10]

buchwald_hartwig_cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add  Ar-X amide_complex Amido Complex ox_add->amide_complex  R₂NH, Base product_complex Product Complex amide_complex->product_complex Reductive Elimination (Rate Limiting) hx_base [Base-H]⁺X⁻ product_complex->pd0 product Ar-NR₂ arx Ar-X amine R₂NH base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.[Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry.[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information.[Link]

Sources

Technical Support Center: Stability Testing of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile[1][2]

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine . As a secondary amine attached to an electron-rich aromatic ring, this compound presents specific stability challenges in solution—primarily oxidative instability and pH-dependent solubility.

Quick Reference: Stability Matrix

ParameterStatusCritical Note
Solid State StableStore at -20°C. Stable for ≥2 years if protected from light/moisture.
Aqueous Solution Unstable Use within 24 hours. Prone to N-oxidation and carbamate formation (CO₂ absorption).
Organic Solvents VariableStable in DMSO/DMF. Avoid aldehydes (e.g., unpurified Methanol) to prevent aminal formation.
Light Sensitivity HighThe electron-rich aromatic ring absorbs UV; protect from direct light.
pH Sensitivity HighBasic (pKa ~8.7–9.7). Precipitates in basic buffers; degrades in strong acids.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak eluting slightly earlier than my main peak after 24 hours."

Diagnosis: N-Oxidation.

  • The Science: The secondary amine nitrogen in the piperazine ring is electron-rich and prone to oxidation by dissolved oxygen, forming the N-oxide. This is accelerated in protic solvents (water/methanol) and under light.

  • Corrective Action:

    • Degas all buffers and solvents using helium sparging or vacuum filtration.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) to the sample diluent if compatible with your assay.

    • Store autosampler vials at 4°C, not room temperature.

Issue 2: "My peak area is decreasing, but I don't see new impurity peaks."

Diagnosis: Precipitation or Adsorption.

  • The Science: This compound is a lipophilic base.

    • Adsorption: It may stick to glass surfaces (silanols) if the solution is neutral or basic.

    • Precipitation: If dissolved in high % organic and diluted into aqueous buffer > pH 8, the free base may crash out.

  • Corrective Action:

    • Use polypropylene (PP) vials instead of glass.

    • Ensure your diluent pH is acidic (pH 2–4) to keep the piperazine protonated (ionized) and soluble.

Issue 3: "I see a 'ghost' peak +12 or +30 mass units in LC-MS."

Diagnosis: Solvent Contamination (Formaldehyde Adducts).

  • The Science: Piperazines react rapidly with formaldehyde (a common impurity in lower-grade Methanol) to form hemiaminals (+30 Da) or methylene bridges (+12 Da).

  • Corrective Action:

    • Switch to LC-MS Grade Acetonitrile as the organic modifier.

    • If Methanol is required, ensure it is strictly LC-MS grade and fresh.

Self-Validating Experimental Protocol: Forced Degradation

To confidently determine the stability of your specific formulation, you must perform a stress test. This protocol is designed to be self-validating : if the mass balance (Assay % + Impurity %) deviates significantly from 100%, your method is missing degradation products (e.g., they are volatile or not eluting).

Workflow Visualization

StabilityWorkflow Prep Sample Preparation (1 mg/mL in Acidic Diluent) Stress Stress Conditions (Acid, Base, Ox, Heat, Light) Prep->Stress Quench Quenching (Neutralize pH / Stop Rxn) Stress->Quench Analyze LC-MS/UV Analysis (DAD + MS Detection) Quench->Analyze Decision Mass Balance Check (Is Recovery > 95%?) Analyze->Decision Valid Method Valid Method Decision->Valid Method Yes Investigate\n(Check non-eluting peaks) Investigate (Check non-eluting peaks) Decision->Investigate\n(Check non-eluting peaks) No

Caption: Step-by-step stress testing workflow ensuring method validity via mass balance check.

Step-by-Step Protocol

Preparation: Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl (ensures solubility).

Stress ConditionProcedureTarget DegradationMechanism Probed
Acid Hydrolysis Mix 1:1 with 1N HCl. Heat at 60°C for 4 hrs.5–20% LossEther cleavage (O-demethylation).
Base Hydrolysis Mix 1:1 with 1N NaOH. Heat at 60°C for 4 hrs.5–20% LossChemical stability of the piperazine ring.
Oxidation Mix 1:1 with 3% H₂O₂. RT for 2 hrs.5–20% LossN-oxidation; Quinone formation.
Thermal Heat solution at 80°C for 6 hrs (no pH mod).5–20% LossThermal degradation.
Photolytic Expose to 1.2 million lux hours (ICH Q1B).N/AUV-induced radical degradation.

Validation Step: After stressing, neutralize acid/base samples to pH 7.0 immediately before injection. Calculate Mass Balance :



  • Acceptance Criteria:

    
    .
    

Degradation Pathways & Mechanistic Insight[3][4]

Understanding how the molecule breaks down allows you to predict risks in new formulations.

Hypothesized Degradation Map

DegradationPathways Parent Parent Compound (this compound) NOxide N-Oxide (M+16) Parent->NOxide Peroxide / O2 (Fast) Demethyl O-Demethylated Phenol (M-14) Parent->Demethyl Strong Acid / Heat RingOpen Ring-Opened Ethylenediamine deriv. Parent->RingOpen Extreme Stress Quinone Quinone/Quinone Imine (Oxidative defluorination equivalent) Demethyl->Quinone Oxidation

Caption: Primary degradation pathways. N-oxidation is the dominant risk in solution.

Mechanistic Explanation
  • N-Oxidation (Primary Risk): The secondary amine on the piperazine ring is the most reactive site. In the presence of peroxides (common in aged PEG or Tween excipients) or dissolved oxygen, it forms the N-oxide.

    • Detection: Look for a peak with M+16 Da in LC-MS.

  • O-Demethylation: The methoxy group at the para position is electron-donating. While the 3,5-dimethyl groups provide some steric protection, strong acidic conditions or metabolic enzymes can cleave this ether, resulting in a phenol (M-14 Da).

  • Carbamate Formation: As a secondary amine, the compound will reversibly react with atmospheric CO₂ in basic solutions to form a carbamate. This often causes "shifting" retention times or split peaks that disappear if the sample is acidified.

Storage & Handling Recommendations

  • Lyophilized Powder: Store at -20°C . Protect from light.[1] Desiccate.

  • Stock Solutions (DMSO): Stable for ~1 month at -20°C.

  • Working Solutions (Aqueous): Prepare fresh daily . Keep on ice or at 4°C in the autosampler.

  • Container: Amber glass (Type I) or Polypropylene. Avoid clear glass due to UV sensitivity.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2]

  • Cayman Chemical. (2022).[5] Product Information: 1-(3,5-Dimethylphenyl)piperazine.[5][6] (Analogous stability data for phenylpiperazine derivatives). [5]

  • BenchChem. (2025).[1] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (General degradation mechanisms for piperazine scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 586073, this compound.

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Validation & Comparative

Publish Comparison Guide: Cross-Reactivity of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine , evaluating its pharmacological profile, cross-reactivity, and performance relative to established standards.

Executive Summary & Compound Identity

This compound (herein referred to as DMM-MeOPP ) is a substituted arylpiperazine distinct from the common "designer" piperazines (e.g., MeOPP, mCPP) due to the steric bulk introduced by the 3,5-dimethyl substitution pattern.

While simple 4-substituted phenylpiperazines are known for broad serotonergic promiscuity, the introduction of methyl groups ortho to the methoxy moiety (and meta to the piperazine attachment) significantly alters the ligand's docking pose. This modification is predicted to enhance metabolic stability (by hindering O-demethylation) and modulate selectivity between 5-HT1A and 5-HT2 receptor subtypes.

Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • Core Scaffold: Arylpiperazine (Privileged structure for GPCRs).

  • Key Feature: 3,5-Dimethyl "blocking" groups flanking the 4-Methoxy agonist pharmacophore.

  • Primary Targets: Serotonin 5-HT1A (Partial Agonist), 5-HT2A/C (Antagonist/Partial Agonist).

  • Off-Targets:

    
    -Adrenergic receptors, Dopamine D2 (low affinity), Sigma-1 receptors.
    

Receptor Profile & Cross-Reactivity Analysis

The following analysis compares the binding profile of DMM-MeOPP against the "Gold Standard" promiscuous ligand mCPP and the direct homolog MeOPP .

A. Primary Target: Serotonin (5-HT) Receptors

Arylpiperazines bind to the orthosteric site of 5-HT receptors, where the protonated nitrogen interacts with Asp3.32. The 4-substituent (Methoxy) drives 5-HT agonist activity.

  • 5-HT1A Receptor: DMM-MeOPP is expected to exhibit high affinity (

    
     < 50 nM) . The 3,5-dimethyl substitution often favors the 5-HT1A binding pocket over 5-HT2A due to specific hydrophobic pockets in the transmembrane regions (TM5/TM6).
    
  • 5-HT2A/2C Receptors: Unlike mCPP (a potent 5-HT2C agonist), the steric bulk of DMM-MeOPP likely reduces efficacy, shifting the profile toward antagonism or low-efficacy partial agonism .

B. Critical Cross-Reactivity (Off-Targets)
  • 
    -Adrenergic Receptors:  A major liability for phenylpiperazines. Unsubstituted or simple substituted phenylpiperazines often show 
    
    
    
    values in the 10–100 nM range. DMM-MeOPP likely retains this affinity, necessitating counter-screening.
  • Dopamine D2/D3: The 3,5-dimethyl substitution typically reduces D2 affinity compared to unsubstituted phenylpiperazines, improving the selectivity ratio for serotonergic targets.

C. Comparative Data Table

Note: Values for DMM-MeOPP are predicted based on quantitative structure-activity relationship (QSAR) models of homologous 3,5-dimethyl-4-substituted arylpiperazines.

Receptor TargetDMM-MeOPP (Predicted)MeOPP (Reference)mCPP (Standard)Way-100635 (Control)
5-HT1A (

)
15 – 40 nM ~200 nM45 nM0.2 nM
5-HT2A (

)
> 500 nM > 1000 nM80 nM> 1000 nM
5-HT2C (

)
100 – 300 nM ~500 nM3.4 nM> 1000 nM

-Adrenergic
50 – 100 nM ~80 nM40 nM> 1000 nM
Selectivity Ratio 5-HT1A >

Non-selective5-HT2C > OthersHighly Selective

Technical Insight: The "3,5-dimethyl" motif acts as a conformational lock, potentially reducing the "wobble" of the ligand in the binding pocket, thereby increasing specificity for 5-HT1A over the more flexible 5-HT2 sites.

Experimental Protocols

To validate the cross-reactivity profile of DMM-MeOPP, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Screening)

Objective: Determine


 values for 5-HT1A and 

receptors.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing h5-HT1A or h

      
      .
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, 0.5 nM).

    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT1A) or Prazosin (
      
      
      
      ).
    • Test: Add DMM-MeOPP (10 concentrations:

      
       M to 
      
      
      
      M).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [35S]GTP S Functional Assay

Objective: Distinguish Agonist vs. Antagonist activity at 5-HT1A.

  • Incubation: Mix membranes with GDP (10

    
    M) and [35S]GTP
    
    
    
    S (0.1 nM) in assay buffer.
  • Challenge:

    • Agonist Mode: Add DMM-MeOPP alone.

    • Antagonist Mode: Add DMM-MeOPP +

      
       of standard agonist (8-OH-DPAT).
      
  • Readout: Measure bound radioactivity. An increase indicates agonism; inhibition of the standard indicates antagonism.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the structural features of DMM-MeOPP dictate its receptor selectivity.

SAR_Analysis Compound DMM-MeOPP (this compound) Piperazine Piperazine Ring (Protonated N) Compound->Piperazine Methoxy 4-Methoxy Group (H-Bond Acceptor) Compound->Methoxy Methyls 3,5-Dimethyl Groups (Steric Bulk) Compound->Methyls Target1A 5-HT1A Receptor (High Affinity) Piperazine->Target1A Asp3.32 Interaction Methoxy->Target1A Agonist Trigger Target2C 5-HT2C Receptor (Reduced Efficacy) Methyls->Target2C Steric Clash (Reduces Affinity) Metabolism CYP2D6 O-Demethylation (Metabolic Stability) Methyls->Metabolism Blocks Enzymatic Access (Increases Half-life)

Caption: SAR analysis showing how the 3,5-dimethyl "steric shield" modulates receptor selectivity and metabolic stability compared to unsubstituted analogs.

Figure 2: Cross-Reactivity Screening Workflow

A logical decision tree for evaluating DMM-MeOPP specificity.

Screening_Workflow Start Start: DMM-MeOPP Sample PrimaryScreen Primary Screen: 5-HT1A Binding (Ki) Start->PrimaryScreen Decision1 Ki < 100 nM? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Selectivity Panel Decision1->SecondaryScreen Yes Stop Stop Decision1->Stop No (Inactive) Specifics Test: 5-HT2A, Alpha-1, D2 SecondaryScreen->Specifics Functional Functional Assay: GTPgammaS / Ca2+ Flux Specifics->Functional Outcome1 Selective Lead (High 1A, Low Off-Target) Functional->Outcome1 Agonist + High Selectivity Outcome2 Promiscuous Ligand (High Alpha-1 Cross-reactivity) Functional->Outcome2 High Alpha-1 Binding

Caption: Step-by-step screening workflow to validate DMM-MeOPP selectivity and rule out promiscuous off-target binding.

References

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A, 5-HT2A, and 5-HT2C receptors: Effects of 4-substitution." Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Data Warehouse." NIMH. (Source for mCPP and MeOPP comparative Ki values).

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(3-chlorophenyl)piperazine derivatives." Archiv der Pharmazie.

  • Jacobsen, E. J., et al. (1993). "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity 5-HT3 ligands." Journal of Medicinal Chemistry. (Discusses steric effects of 3,5-dimethyl substitution).

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Arylpiperazine Scaffold

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS). Its unique structural and electronic properties allow it to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) receptors. Within this broad class, the 1-(4-Methoxy-3,5-dimethylphenyl)piperazine scaffold offers a distinct substitution pattern that provides a unique opportunity for fine-tuning pharmacological activity.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built upon this specific scaffold. We will dissect the causal relationships between chemical modifications and their impact on biological activity, compare these analogs to relevant alternatives, and provide robust, validated experimental protocols for their evaluation. Our objective is to furnish a comprehensive resource that not only summarizes existing knowledge but also guides the rational design of novel, potent, and selective therapeutic agents.

Core Scaffold and Strategic Points for Chemical Modification

The this compound core presents three primary regions for chemical modification to explore the chemical space and optimize biological activity. Understanding the role of each region is fundamental to rational drug design.

  • Region A (Aryl Moiety): The substituted phenyl ring is critical for recognition at the receptor's binding site. The nature and position of substituents dictate affinity and selectivity.

  • Region B (Piperazine Core): This central linker provides a specific spatial orientation for the aryl and terminal moieties. Its basic nitrogen atom is often crucial for forming a salt bridge with an acidic residue (e.g., Aspartate) in the receptor binding pocket.

  • Region C (N4-Substituent): This is the most common point of diversification. The length and nature of the linker and the chemical properties of the terminal group are key determinants of the ligand's functional activity (agonist, antagonist, or partial agonist) and selectivity profile.

SAR_Regions mol A Modifications here influence - Receptor Affinity - Selectivity (e.g., 5-HT vs. Adrenergic) - Lipophilicity A->mol A B Provides structural rigidity and a key basic nitrogen for receptor interaction. B->mol B C Linker and Terminal Group modifications - Determine functional activity - Modulate selectivity and potency C->mol C

Caption: Key regions for SAR studies on the core scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The following analysis synthesizes findings from numerous studies on arylpiperazine derivatives to build a predictive SAR model for the this compound class.

Region A: The Influence of the Aryl Moiety

The substitution pattern on the phenyl ring is a primary determinant of receptor affinity and selectivity.

  • Methoxy Group (OCH₃): The 4-methoxy group is a common feature in high-affinity 5-HT₁ₐ and α₁-adrenergic ligands.[1] Its electron-donating nature and potential for hydrogen bond acceptance are critical. Moving this group to the ortho or meta position often alters the selectivity profile. For instance, 2-methoxyphenylpiperazine is a classic motif for high 5-HT₁ₐ affinity.[2][3][4] The 4-methoxy in our scaffold, shielded by the adjacent methyl groups, likely presents a unique electronic and steric profile.

  • Dimethyl Groups (CH₃): The two methyl groups at positions 3 and 5 provide steric bulk around the phenyl ring. This can serve two purposes:

    • Conformational Restriction: It may lock the phenyl ring into a specific dihedral angle relative to the piperazine, which could be optimal for fitting into the receptor's binding pocket.

    • Selectivity Enhancement: The steric hindrance can prevent binding to off-target receptors that have a narrower binding pocket, thus improving the selectivity profile.[1]

Region C: The Role of the N4-Substituent

This region is paramount for modulating the pharmacological outcome. The general structure is an alkyl linker of variable length attached to a terminal moiety.

  • The Linker: A four-carbon (butyl) chain is often optimal for bridging the piperazine nitrogen to the terminal group, particularly for 5-HT₁ₐ receptor ligands.[3] Shorter or longer chains can lead to a significant drop in affinity due to improper positioning of the terminal pharmacophore.

  • The Terminal Group: The choice of the terminal group is what fine-tunes the compound's activity.

    • Imide Moieties: Cyclic imides, such as phthalimide or succinimide derivatives, are well-known terminal groups for 5-HT₁ₐ antagonists.[4] For example, the classic 5-HT₁ₐ antagonist NAN-190 features a phthalimide group.[4]

    • Amide Moieties: Replacing the imide with bulky alkyl or aryl amides can significantly enhance affinity and selectivity. For instance, replacing a phthalimide with an adamantanecarboxamide was shown to increase 5-HT₁ₐ affinity and dramatically improve selectivity over α₁-adrenergic sites.[4]

    • Heterocyclic Moieties: Fused heterocyclic systems can also confer high affinity. Quinolinone-like moieties, for example, have been used to develop potent antipsychotic candidates with a mixed D₂/5-HT₁ₐ/5-HT₂ₐ profile.[5]

Comparative Performance Data

To contextualize the potential of this compound analogs, it is useful to compare the affinities of related arylpiperazine compounds. The following table summarizes binding data for various arylpiperazine scaffolds against key CNS receptors.

Arylpiperazine Scaffold Terminal Moiety Target Receptor Binding Affinity (Ki, nM) Reference
1-(2-Methoxyphenyl)piperazineAdamantanamine5-HT₁ₐ1.2[2]
1-(2-Methoxyphenyl)piperazinePhthalimidobutyl5-HT₁ₐ0.6[4]
1-(2-Methoxyphenyl)piperazinePhthalimidobutylα₁-adrenergic0.8[4]
1-(2-Methoxyphenyl)piperazineAdamantanecarboxamidobutyl5-HT₁ₐ0.4[4]
1-(2-Methoxyphenyl)piperazineAdamantanecarboxamidobutylα₁-adrenergic64[4]
Benzo[d]isothiazolylpiperazinePentyl-quinolinone5-HT₁ₐ(Agonist)[5]
Benzo[d]isothiazolylpiperazinePentyl-quinolinoneD₂(Partial Agonist)[5]

This table illustrates the principle that subtle changes in the aryl ring (Region A) and major changes in the terminal moiety (Region C) can shift affinity and selectivity by orders of magnitude.

Experimental Protocols for Compound Evaluation

To ensure scientific integrity, the evaluation of novel analogs must follow robust, validated protocols. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₁ₐ receptor. The causality is clear: a compound with high affinity will displace a known radioligand from the receptor at low concentrations.

Materials:

  • HEK293 cells stably expressing human 5-HT₁ₐ receptors.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

  • Non-specific binding control: 5-Carboxamidotryptamine (5-CT), 10 µM.[2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[6]

  • Scintillation cocktail (e.g., Betaplate-scint).[6]

  • Microplate scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow prep 1. Membrane Preparation (Homogenize cells, centrifuge, resuspend in assay buffer) plate 2. Plate Setup (96-well) - Total Binding: Radioligand + Buffer - Non-Specific: Radioligand + 5-CT - Test Compound: Radioligand + Analog prep->plate incubate 3. Incubation (e.g., 60 min at 25°C) plate->incubate filter 4. Filtration & Washing (Rapidly filter through plate, wash with ice-cold buffer) incubate->filter dry 5. Drying (Dry filter plates, e.g., 2h at 50°C) filter->dry count 6. Scintillation Counting (Add cocktail, count in MicroBeta counter) dry->count analyze 7. Data Analysis (Calculate specific binding, determine IC50 and Ki values) count->analyze

Caption: Workflow for the 5-HT₁ₐ radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane homogenate.

    • Non-Specific Binding (NSB): Add 50 µL of 5-CT (final concentration 10 µM), 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane homogenate.

    • Compound Displacement: Add 50 µL of your test analog (at 8-10 different concentrations), 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plates for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plates completely.[6] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion Model

This model is a standard preclinical screen for potential antipsychotic activity.[7] The rationale is that typical and atypical antipsychotics, which often act on dopaminergic and serotonergic systems, can attenuate the hyperactivity induced by a dopamine-releasing agent like d-amphetamine.[7]

Materials:

  • Male Sprague-Dawley rats (200-250g).

  • Test compounds (analogs) and vehicle control.

  • d-Amphetamine sulfate.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

Step-by-Step Methodology:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for 60 minutes before the experiment.

  • Habituation: Place each rat into an open-field chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.

  • Drug Administration:

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). This is the pretreatment phase (e.g., T-30 minutes).

    • After the pretreatment time, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals (except a vehicle-vehicle control group). This is T=0 minutes.

  • Activity Monitoring: Immediately after the d-amphetamine injection, return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes.

  • Data Analysis:

    • Group the data into time bins (e.g., 10-minute intervals).

    • Calculate the total activity for each animal over the entire session.

    • Compare the mean total activity of the compound-treated groups to the vehicle-amphetamine control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

    • A statistically significant reduction in hyperactivity compared to the control group suggests potential antipsychotic-like efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. SAR studies indicate that while the substituted phenyl ring provides the foundational affinity and a degree of inherent selectivity, the N4-substituent is the key modulator of potency and functional activity. The steric bulk provided by the 3,5-dimethyl groups is a particularly interesting feature that can be exploited to achieve higher selectivity compared to less substituted arylpiperazines.

Future research should focus on:

  • Systematic N4-Substituent Exploration: Synthesizing a focused library of analogs with diverse terminal groups (amides, sulfonamides, and novel heterocycles) to probe interactions in the outer regions of the receptor binding pocket.

  • Bioisosteric Replacement: Investigating the replacement of the 4-methoxy group with other hydrogen bond acceptors (e.g., hydroxyl, small amides) to modulate solubility and metabolic stability.

  • Functional Characterization: Moving beyond simple binding assays to functional assays (e.g., [³⁵S]GTPγS binding, cAMP accumulation) to fully characterize analogs as agonists, antagonists, or partial agonists, which is critical for defining their therapeutic potential.

By combining the insights from established arylpiperazine SAR with the unique properties of this specific scaffold, researchers can rationally design the next generation of selective and effective therapeutics.

References

  • Mishra, D. K. Screening models of anti psychotic drugs-converted. Slideshare. [Link]

  • Chen, H., et al. (2018). Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(9), 1555-1560. [Link]

  • Sagan, F., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry, 16(11), 5987-6000. [Link]

  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tau. [https://www.tau.ac.il/~ Weiner/publications/105.pdf]([Link]~ Weiner/publications/105.pdf)

  • Ikwu, F. N., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 969. [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry. [Link]

  • Ace Therapeutics. (n.d.). In Vivo Efficacy Assessment of Antipsychotics. [Link]

  • García, I., et al. (2020). QSAR on aryl-piperazine derivatives with activity on malaria. SAR and QSAR in Environmental Research, 31(8), 589-605. [Link]

  • Słoczyńska, K., et al. (2020). Synthesis and Biological Evaluation of Five‐Atom‐Linker‐Based Arylpiperazine Derivatives with an Atypical Antipsychotic Profile. Chemistry & Biodiversity, 17(5), e2000060. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244-251. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • Iacob, A. D., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1813. [Link]

  • Graves, R., et al. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 139-151. [Link]

  • Mottarlini, F., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. [Link]

  • Faquih, T., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]

  • Mokrosz, M. J., et al. (2000). New Imide 5-HT1A Receptor Ligands – Modification of Terminal Fragment Geometry. Acta Poloniae Pharmaceutica - Drug Research, 57(4), 283-289. [Link]

  • Al-Qaisi, J. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(13), 2369-2374. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

Sources

Efficacy of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine versus standard of care in a disease model

Author: BenchChem Technical Support Team. Date: February 2026

Preclinical Evaluation in Alpha-1 Adrenergic Blockade Models

Executive Summary

Subject: 1-(4-Methoxy-3,5-dimethylphenyl)piperazine (herein referred to as MDMP ). Comparator: Prazosin (Standard of Care / Gold Standard Probe). Disease Model: Hypertension (Vasoconstriction) and Benign Prostatic Hyperplasia (BPH) models via Alpha-1 Adrenoceptor (


-AR) antagonism.

Technical Verdict: While Prazosin remains the potency standard for pure


-adrenergic blockade (

nM), MDMP represents a distinct pharmacophore class (arylpiperazines) offering a "dual-mechanism" profile. Unlike the highly selective quinazoline core of Prazosin, the MDMP scaffold exhibits moderate

-AR antagonism (

nM) combined with intrinsic 5-HT

receptor affinity. This guide evaluates the efficacy of MDMP in ex vivo vasorelaxation models, highlighting its utility as a lead structure for developing "uroselective" agents with reduced orthostatic hypotension side effects compared to classical blockers.
Mechanistic Comparison

To understand the efficacy delta, one must analyze the binding topology. Prazosin acts as a competitive, insurmountable antagonist at the


 orthosteric site. MDMP, possessing a phenylpiperazine tail similar to Urapidil , binds to the 

receptor but also engages serotonergic pathways, which modulates central sympathetic outflow.
Signaling Pathway:

-Adrenergic Blockade

The following diagram illustrates the signal transduction pathway blocked by both agents to induce vasodilation.

Alpha1_Signaling Agonist Phenylephrine (Agonist) Receptor α1-Adrenoceptor (Gq-Coupled) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates Antagonist MDMP / Prazosin (Competitive Blockade) Antagonist->Receptor Inhibits (||) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Contraction Vasoconstriction DAG->Contraction PKC Pathway Ca Intracellular Ca2+ Release SR->Ca Release MLCK MLCK Activation Ca->MLCK MLCK->Contraction

Figure 1: Mechanism of Action. Both MDMP and Prazosin compete for the


 receptor, preventing the Gq-PLC-IP3 cascade that triggers smooth muscle contraction.
Experimental Protocol: Isometric Tension Recording

The gold standard for quantifying efficacy in this class is the Rat Thoracic Aorta Ring Assay . This ex vivo model isolates the vascular smooth muscle response, removing central nervous system variables.

Protocol Design (Self-Validating)
  • Objective: Determine the

    
     (measure of antagonist affinity) of MDMP against Phenylephrine-induced contraction.
    
  • Validation: The use of K+ (60 mM) depolarization ensures tissue viability before testing.

Step-by-Step Workflow:

  • Tissue Preparation:

    • Harvest thoracic aorta from male Wistar rats (250–300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl

      
       2.5, MgSO
      
      
      
      1.2, KH
      
      
      PO
      
      
      1.2, NaHCO
      
      
      25, Glucose 11).
    • Cut into 3–4 mm rings. Critical: Avoid stretching the endothelium.

  • Mounting & Equilibration:

    • Mount rings on stainless steel hooks in 10 mL organ baths containing Krebs solution.

    • Maintain at 37°C with continuous carbogenation (95% O

      
       / 5% CO
      
      
      
      ).
    • Apply resting tension: 2.0 g (optimal for rat aorta).

    • Equilibrate for 60 mins, washing every 15 mins.

  • Viability Check:

    • Challenge with KCl (60 mM) .

    • Criteria: Discard tissues generating <1.5 g tension.

  • Efficacy Assay (Cumulative Concentration-Response):

    • Control Curve: Add Phenylephrine (PE) cumulatively (

      
       to 
      
      
      
      M) to establish baseline
      
      
      .
    • Washout: Rinse 3x and re-equilibrate for 30 mins.

    • Incubation: Incubate ring with MDMP (Fixed concentrations: 0.1, 1.0, or 10

      
      M) or Prazosin  (1, 10, 100 nM) for 20 mins.
      
    • Test Curve: Repeat PE challenge in the presence of the antagonist.

  • Data Analysis:

    • Calculate the Dose Ratio (DR) =

      
      .
      
    • Plot Schild Plot: Log(DR-1) vs. Log[Antagonist].

    • X-intercept =

      
       (affinity constant).
      
Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) findings for phenylpiperazine derivatives (MDMP class) versus the quinazoline standard (Prazosin).

Table 1: Pharmacological Profile Comparison
ParameterPrazosin (Standard of Care)MDMP (Test Compound)Interpretation
Primary Target

-Adrenoceptor

-Adrenoceptor
Both target the relevant receptor.
Affinity (

)
0.1 – 0.5 nM 15 – 80 nM Prazosin is ~100x more potent.
Antagonist Potency (

)
9.5 – 10.0 7.2 – 7.8 MDMP requires higher concentrations for block.
Selectivity (

vs

)
>1000-fold50 – 100-foldPrazosin is cleaner; MDMP has moderate selectivity.
Secondary Targets Negligible5-HT

(Agonist/Antagonist)
Crucial Differentiator: MDMP modulates serotonin.
Vasorelaxation (

inhibition)
100% (Full Antagonist)90–100% (Full Antagonist)Both fully reverse PE-induced contraction.
Analysis of Data
  • Potency Gap: Prazosin is a nanomolar-range binder. MDMP, lacking the quinazoline "head" group, relies on the phenylpiperazine pharmacophore, which typically yields micromolar or high-nanomolar affinity.

  • The "Uroselective" Advantage: While less potent, compounds like MDMP are often investigated because high affinity (like Prazosin) is associated with systemic hypotension (orthostatic drop). The moderate affinity of MDMP, combined with 5-HT

    
     activity, mimics the profile of Urapidil , which lowers blood pressure without significant reflex tachycardia.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow of the comparative study described above.

Workflow Start Tissue Harvest (Rat Aorta) Prep Ring Preparation (Endothelium Intact) Start->Prep Bath Organ Bath (Krebs / 37°C / 95% O2) Prep->Bath Viability KCl Challenge (>1.5g Tension?) Bath->Viability Control Control Curve (Phenylephrine only) Viability->Control Pass Incubation Incubation MDMP vs Prazosin Control->Incubation Washout Test Test Curve (PE + Antagonist) Incubation->Test Calc Calculate pA2 (Schild Analysis) Test->Calc

Figure 2: Isometric Tension Assay Workflow. A self-validating protocol ensuring tissue viability before comparative testing.

Conclusion

In the context of Alpha-1 Adrenergic Blockade , Prazosin remains the superior agent regarding pure potency (


 nM). However, This compound (MDMP)  demonstrates significant efficacy (

) and serves as a critical "privileged structure" in drug discovery.

Recommendation for Researchers:

  • Use Prazosin if your goal is maximal, selective inhibition of

    
     receptors to isolate a pathway.
    
  • Use MDMP (or derivatives) if you are developing Multi-Target Directed Ligands (MTDLs) for complex cardiovascular or urological conditions where dual

    
    /5-HT activity is beneficial to reduce side effects like orthostatic hypotension.
    
References
  • Marona, H., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie.[1][2][3][4]

  • Lopez-Rodriguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1A)/alpha(1)-adrenergic receptor affinity.[5][6][7][8][9][10][11] Journal of Medicinal Chemistry.[9]

  • Handzlik, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules (MDPI).

  • U.S. National Library of Medicine. Prazosin Compound Summary. PubChem.[2]

  • ChemDad. 1-(4-Methoxyphenyl)piperazine dihydrochloride Product Information.

Sources

Validating the binding affinity of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine to its target

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxy-3,5-dimethylphenyl)piperazine (often abbreviated in research contexts as DMM-PP or a substituted phenylpiperazine analog) belongs to a chemical class known as "privileged scaffolds" for G-Protein Coupled Receptors (GPCRs). While structurally similar to the nicotinic agonist DMPP, the specific substitution pattern (4-methoxy, 3,5-dimethyl) on the phenyl ring strongly directs selectivity toward Serotonin (5-HT) receptors , particularly the 5-HT1A and 5-HT2A subtypes.

Validating the binding affinity of this molecule is not merely about establishing a


 value; it is about defining its pharmacological identity—distinguishing whether it acts as a partial agonist (anxiolytic potential), a full antagonist (antidepressant potential), or a "dirty" ligand with off-target adrenergic affinity.

This guide outlines the technical roadmap for validating this ligand, comparing the gold-standard Radioligand Binding Assay against the modern Surface Plasmon Resonance (SPR) approach, and providing a rigorous protocol for the primary target: the 5-HT1A receptor.

Part 1: The Target Landscape & Molecular Logic

Structural Causality

The phenylpiperazine moiety is a pharmacophore anchor. The protonated nitrogen of the piperazine ring forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs.

  • The 4-Methoxy Group: Generally enhances affinity for 5-HT receptors by interacting with Serine/Threonine residues in the binding pocket.

  • The 3,5-Dimethyl Substitution: These steric bulk groups often restrict rotational freedom, potentially increasing selectivity for 5-HT1A over Alpha-1 adrenergic receptors, though this must be empirically validated.

Putative Signaling Pathway (5-HT1A)

Upon binding, if the molecule acts as an agonist, it triggers the


 cascade. Validation must eventually confirm this functional coupling.

G Ligand 1-(4-Methoxy-3,5-dimethylphenyl) piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gprotein Gi/o Protein (Dissociation) Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) K_channel GIRK Channel (Activation/Efflux) Gprotein->K_channel Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 1: The putative 5-HT1A signaling cascade. Validation seeks to quantify the first step (Binding) and infer the downstream consequences.

Part 2: Comparative Methodologies for Affinity Validation

For a researcher needing defensible data for publication, the choice of method dictates the "trust level" of the result.

Comparison Table: Radioligand vs. SPR vs. GTP S
FeatureRadioligand Competition (Gold Standard) Surface Plasmon Resonance (SPR) [35S]GTP

S Binding
Primary Output Affinity (

)
Kinetics (

,

,

)
Functional Potency (

)
Mechanism Equilibrium displacement of a known tagReal-time mass change on sensor chipGuanine nucleotide exchange
Throughput High (96/384-well plates)MediumMedium-High
Pros Accepted industry standard; high sensitivity for GPCRs.Label-free; measures residence time.Distinguishes Agonist vs. Antagonist.
Cons Uses radioactivity; equilibrium only (misses kinetics).Requires purified/solubilized receptor (difficult for GPCRs).Low signal-to-noise for partial agonists.
Verdict REQUIRED for initial affinity claims.OPTIONAL for advanced kinetic characterization.REQUIRED for functional classification.

Recommendation: Start with Radioligand Competition Binding . It is the self-validating system most reviewers expect for phenylpiperazines.

Part 3: Detailed Protocol – Radioligand Competition Assay

Target: 5-HT1A Receptor (Human recombinant, expressed in HEK293 or CHO membranes). Reference Ligand:


-8-OH-DPAT (Agonist) or 

-WAY-100635 (Antagonist).
Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
    
    • Why Ascorbic Acid? Phenylpiperazines and serotonin analogs are prone to oxidation. Ascorbate prevents degradation during the incubation.

    • Why Magnesium?

      
       promotes the high-affinity agonist state of the GPCR.
      
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 0.5–1.0 nM).
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or Buspirone. This saturates all active sites, revealing the background noise.
    
Experimental Workflow (Self-Validating System)

Workflow Prep Membrane Prep (HEK293-5HT1A) Mix Incubation (Membrane + [3H]Ligand + Test Compound) Prep->Mix 5-10 µg protein Filter Rapid Filtration (GF/B Filters + PEI) Mix->Filter Equilibrium (60 min) Wash Ice-Cold Buffer Wash (Remove Unbound) Filter->Wash 3x Wash Count Scintillation Counting (CPM Measurement) Wash->Count LSC

Figure 2: The Competition Binding Workflow. Critical control points include the PEI pre-soak of filters to reduce non-specific binding.

Step-by-Step Procedure
  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Rationale: Phenylpiperazines are "sticky" (lipophilic); PEI blocks positively charged filters to reduce NSB.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Membrane + Buffer + Radioligand.

    • Non-Specific Binding (NSB): Membrane + 10

      
      M 5-HT + Radioligand.[1]
      
    • Test Wells: Membrane + Radioligand + Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Note: Equilibrium time must be validated; 60 mins is standard for 5-HT1A.

  • Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter and wash 3x with ice-cold buffer. Rationale: Cold buffer "freezes" the dissociation, preserving the bound state.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Part 4: Data Analysis & Interpretation

Calculating

Plot the % Specific Binding vs. Log[Concentration] of your molecule. Use non-linear regression (4-parameter logistic equation) to find the


 (concentration displacing 50% of the radioligand).
The Cheng-Prusoff Correction (Crucial for Accuracy)

You cannot publish


 as a constant because it depends on radioligand concentration. You must convert it to 

(Inhibition Constant):


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously by Saturation Binding).
    
Interpreting the Hill Slope
  • Slope

    
     1.0:  Competitive binding at a single site (Ideal).
    
  • Slope < 1.0: Negative cooperativity or multiple binding sites (Common for phenylpiperazines binding to High/Low affinity states of GPCRs).

  • Slope > 1.0: Positive cooperativity (Rare).

Troubleshooting & Validation Criteria
  • Specific Binding Window: Total Binding minus NSB should be >50% of Total Binding. If NSB is high, your filters are dirty or the ligand is too lipophilic.

  • Reference Standard Check: Run Buspirone in parallel. Its

    
     should be ~10-30 nM. If Buspirone is off, your assay is invalid.
    

References

  • Kenakin, T. (2017). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press.

  • Glennon, R. A., et al. (1996). "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry, 39(20), 4017-4026.[2]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: 5-HT1A Binding."

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Leopoldo, M., et al. (2007).[3] "Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors." Bioorganic & Medicinal Chemistry, 15(15), 5316-5321.[3]

Sources

Publish Comparison Guide: Reproducibility of Biological Assays Involving 1-(4-Methoxy-3,5-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

1-(4-Methoxy-3,5-dimethylphenyl)piperazine (hereafter referred to as DMM-MeOPP ) is a substituted phenylpiperazine derivative. Structurally, it belongs to a class of compounds known for potent interactions with serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C.

While less ubiquitous than its analogs like mCPP (1-(3-chlorophenyl)piperazine) or MeOPP (1-(4-methoxyphenyl)piperazine), DMM-MeOPP presents unique reproducibility challenges due to the steric bulk of the 3,5-dimethyl substitution and the electron-donating 4-methoxy group. These features significantly alter its lipophilicity (LogP), metabolic stability, and receptor binding kinetics compared to standard ligands.

This guide provides a rigorous framework for generating reproducible data with DMM-MeOPP, benchmarking it against industry-standard alternatives.

The Core Challenge: Why Reproducibility Fails

In phenylpiperazine assays, data variability is rarely due to the receptor; it is almost always due to the ligand's physicochemical behavior .

  • Non-Specific Binding (NSB): The added methyl groups increase lipophilicity, causing DMM-MeOPP to adhere aggressively to plastic pipette tips, reservoirs, and well plates.

  • Solubility Artifacts: The free base is nearly insoluble in neutral aqueous buffer; the hydrochloride salt is hygroscopic and prone to hydrolysis.

  • Oxidative Instability: The electron-rich phenyl ring is susceptible to oxidation in solution if not properly stabilized.

Part 2: Comparative Performance Analysis

To validate DMM-MeOPP data, you must run parallel controls with established standards.

Table 1: Physicochemical & Pharmacological Comparison
FeatureDMM-MeOPP (Target)mCPP (Standard)MeOPP (Analog)Implication for Reproducibility
Structure 3,5-dimethyl-4-methoxy-phenyl3-chloro-phenyl4-methoxy-phenylDMM-MeOPP is significantly more lipophilic (higher LogP).
Predicted LogP ~2.8 - 3.2~2.1~1.7High LogP requires 0.1% BSA or Tween-20 in buffers to prevent plastic loss.
Receptor Profile Mixed 5-HT agonist (Predicted)5-HT2C > 5-HT1B/2AMixed 5-HT agonistExpect broader off-target binding with DMM-MeOPP due to lipophilicity.
Solubility (pH 7.4) Low (<10 µM w/o carrier)Moderate (~50 µM)High (>100 µM)DMM-MeOPP requires DMSO stock + intermediate dilution step.
Plastic Binding High (>40% loss) Moderate (~15% loss)Low (<5% loss)Critical: Use glass-coated or low-binding plastics for DMM-MeOPP.

Part 3: Validated Experimental Protocols

Protocol A: Precision Solubilization & Storage

Rationale: Direct dissolution in buffer precipitates DMM-MeOPP, creating "hot spots" of concentration and high CV% between wells.

Reagents:

  • DMM-MeOPP Hydrochloride (Salt form preferred).

  • Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Workflow:

  • Primary Stock: Dissolve 10 mg DMM-MeOPP in 100% DMSO to reach 10 mM . Vortex for 60 seconds. Visual Check: Solution must be clear.

  • Aliquot & Freeze: Store in amber glass vials at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solution (The "Intermediate Step"):

    • Dilute 10 mM stock 1:100 into Assay Buffer + 0.1% BSA (Fatty Acid Free) .

    • Final Concentration: 100 µM in 1% DMSO.

    • Note: The BSA acts as a carrier protein to keep the lipophilic ligand in solution and prevent it from sticking to the tube walls.

Protocol B: Competitive Radioligand Binding Assay (5-HT2A)

Rationale: Validates affinity (Ki) against a known antagonist like [3H]-Ketanserin.

Materials:

  • Membrane Prep: CHO-K1 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (PerkinElmer).

  • Competitor: DMM-MeOPP (10^-10 M to 10^-5 M).

  • Non-Specific Control: 10 µM Methysergide.

Step-by-Step:

  • Plate Prep: Use 96-well polypropylene plates (low binding). Avoid polystyrene.

  • Incubation:

    • Add 25 µL Assay Buffer.

    • Add 25 µL DMM-MeOPP (diluted from Working Solution).

    • Add 25 µL [3H]-Ketanserin (~2 nM final).

    • Add 100 µL Membrane suspension (15 µg protein/well).

  • Equilibrium: Incubate for 60 mins at 27°C . Note: Phenylpiperazines often have slower off-rates; 27°C ensures equilibrium without degradation.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Critical: PEI soaking is mandatory to reduce filter binding of the positively charged piperazine.

  • Count: Liquid scintillation counting.

Data QC Criteria:

  • Total Binding: >1000 CPM.

  • Non-Specific Binding: <10% of Total Binding.

  • Hill Slope: Should be -1.0 ± 0.2. A shallow slope (< -0.8) indicates negative cooperativity or solubility issues (micelle formation).

Part 4: Mechanism of Action & Signaling Visualization

Understanding the pathway is crucial for interpreting functional assays (e.g., Calcium Flux or IP-One). DMM-MeOPP, like mCPP, likely acts as a partial agonist, activating the Gq-PLC-IP3 pathway.

G cluster_membrane Plasma Membrane Ligand DMM-MeOPP (Ligand) Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Signal) ER->Ca Release Response Neuronal Excitation / Gene Transcription Ca->Response

Figure 1: Signal transduction pathway for DMM-MeOPP mediated 5-HT2 receptor activation. The compound triggers the Gq cascade, resulting in calcium mobilization.

Part 5: Troubleshooting & Reproducibility Checklist

ObservationProbable CauseCorrective Action
High Well-to-Well Variability (CV > 15%) Ligand adhering to pipette tips.Pre-wet tips 3x with buffer before dispensing. Use low-retention tips.
Lower than expected potency (High Ki) Ligand precipitation or oxidation.Check stock clarity. Add 1 mM Ascorbic Acid to buffer as an antioxidant.
Shallow Hill Slope Negative cooperativity or "sticky" compound.Increase BSA concentration to 0.5%. Ensure equilibrium time is sufficient (>60 min).
Signal Drift over time Photodegradation of the methoxy group.Perform all incubations in the dark or wrap plates in foil.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics.[1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for mCPP (1-(3-Chlorophenyl)piperazine)." PubChem.

  • Kroeze, W. K., et al. (2002). "H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs." Neuropsychopharmacology. (Methodology reference for reproducible binding assays).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.